molecular formula C22H19BrN2O2 B15084720 4-Bromo-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide CAS No. 367960-19-8

4-Bromo-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B15084720
CAS No.: 367960-19-8
M. Wt: 423.3 g/mol
InChI Key: GQOCYZKFXQMKON-ZVHZXABRSA-N
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Description

4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a chemical compound with the molecular formula C22H19BrN2O2 and a molecular weight of 423.313 g/mol This compound is known for its unique structure, which includes a bromine atom, a benzylidene group, and a benzohydrazide moiety

Preparation Methods

The synthesis of 4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 4-bromo-benzohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction . The mixture is refluxed for several hours, and the product is then purified through recrystallization.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and purification would apply, including the use of large-scale reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: This compound can be used in the study of biological processes and interactions. It may serve as a probe or marker in biochemical assays.

    Medicine: Research into potential therapeutic applications of this compound is ongoing.

Mechanism of Action

The mechanism of action of 4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The benzohydrazide moiety may play a role in binding to proteins or enzymes, potentially inhibiting their activity or altering their function . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can be compared with other similar compounds, such as:

Properties

CAS No.

367960-19-8

Molecular Formula

C22H19BrN2O2

Molecular Weight

423.3 g/mol

IUPAC Name

4-bromo-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H19BrN2O2/c1-16-2-4-18(5-3-16)15-27-21-12-6-17(7-13-21)14-24-25-22(26)19-8-10-20(23)11-9-19/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

GQOCYZKFXQMKON-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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